1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps. The starting materials include 4,6-dimethylpyrimidine, phenol, and morpholine. The synthesis can be divided into the following steps:
Formation of the Pyrimidine Intermediate: 4,6-Dimethylpyrimidine is reacted with formaldehyde and a suitable amine to form the intermediate 4,6-dimethylpyrimidin-2-ylmethylamine.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.
Morpholine Ring Addition: Finally, the compound is reacted with morpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler compound with a similar pyrimidine ring structure.
Phenoxypropanolamines: Compounds with a phenoxy group and a propanolamine moiety.
Morpholine Derivatives: Compounds containing a morpholine ring.
Uniqueness
1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of a pyrimidine ring, a phenoxy group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds.
Properties
IUPAC Name |
1-[3-[[(4,6-dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16-10-17(2)24-21(23-16)13-22-12-18-4-3-5-20(11-18)28-15-19(26)14-25-6-8-27-9-7-25/h3-5,10-11,19,22,26H,6-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIGFVQZRDLKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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